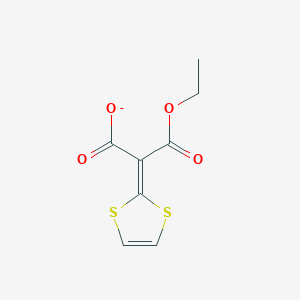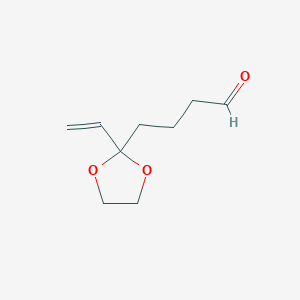
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of a dioxolane ring and an aldehyde group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of butanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The ethenyl group is then introduced via a subsequent reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanoic acid.
Reduction: 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanol.
Substitution: 4-(2-Bromoethyl-1,3-dioxolan-2-yl)butanal.
科学研究应用
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal involves its reactive aldehyde and ethenyl groups. The aldehyde group can form Schiff bases with amines, while the ethenyl group can undergo polymerization reactions. These reactive sites make it a valuable compound in various chemical processes.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: Similar structure but lacks the ethenyl group.
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal: Contains an ethynyl group instead of an ethenyl group.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar dioxolane ring but different functional groups.
Uniqueness
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an aldehyde and an ethenyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
113281-33-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
4-(2-ethenyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H14O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h2,6H,1,3-5,7-8H2 |
InChI 键 |
JPWKOEMHMPFSRL-UHFFFAOYSA-N |
规范 SMILES |
C=CC1(OCCO1)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


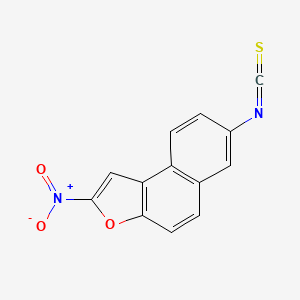

![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

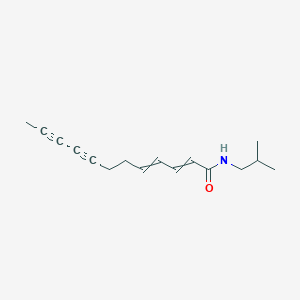
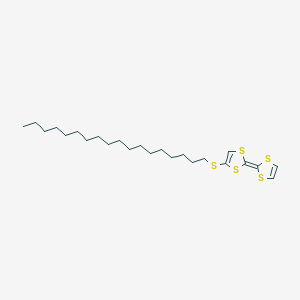
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
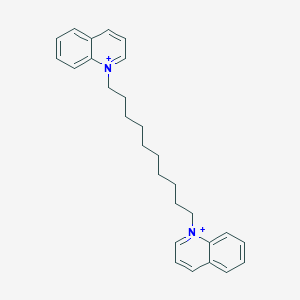

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)



